molecular formula C17H25NO3 B5680771 ethyl 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxylate

ethyl 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxylate

Cat. No. B5680771
M. Wt: 291.4 g/mol
InChI Key: HGVDPVUQYNMXMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxylate, also known as PMK methyl glycidate, is a chemical compound that is commonly used in the synthesis of MDMA (3,4-methylenedioxymethamphetamine), a recreational drug also known as ecstasy. Despite its association with illegal drug production, PMK methyl glycidate has a wide range of scientific research applications, including its use as a precursor in the synthesis of other compounds and as a tool for studying the biochemical and physiological effects of certain substances.

Mechanism of Action

The mechanism of action of ethyl 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxylate methyl glycidate is not well understood, as it is primarily used as a precursor in the synthesis of other compounds. However, it is believed to act as a methylating agent, adding a methyl group to certain molecules and thereby altering their chemical properties. This can have a range of biochemical and physiological effects, depending on the specific molecule being modified.
Biochemical and Physiological Effects:
ethyl 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxylate methyl glycidate has a range of biochemical and physiological effects, depending on the specific compound it is used to synthesize. For example, fluoxetine, which is synthesized from ethyl 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxylate methyl glycidate, is a selective serotonin reuptake inhibitor (SSRI) that is used to treat depression, anxiety, and other mood disorders. Fenoxycarb, on the other hand, is an insect growth regulator that disrupts the development of insect larvae.

Advantages and Limitations for Lab Experiments

Ethyl 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxylate methyl glycidate has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and is readily available from chemical suppliers. Additionally, it can be used as a precursor in the synthesis of a wide range of compounds, making it a versatile tool for organic chemists. However, ethyl 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxylate methyl glycidate is also associated with illegal drug production, which may limit its availability in certain regions. Additionally, its use as a precursor in the synthesis of illegal drugs may raise ethical concerns for some researchers.

Future Directions

There are several future directions for research involving ethyl 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxylate methyl glycidate. One area of interest is the development of new synthetic methods for ethyl 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxylate methyl glycidate and related compounds. This could lead to more efficient and sustainable methods for producing pharmaceuticals and other chemicals. Additionally, researchers could investigate the biochemical and physiological effects of ethyl 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxylate methyl glycidate and related compounds in greater detail, potentially leading to new treatments for a variety of conditions. Finally, there is a need for more research into the ethical implications of using ethyl 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxylate methyl glycidate as a precursor in the synthesis of illegal drugs, and how this may impact the availability and regulation of the compound in different regions.

Synthesis Methods

Ethyl 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxylate methyl glycidate can be synthesized using a variety of methods, including the Wacker oxidation of safrole, the isomerization of isosafrole, and the reduction of piperonal. However, the most common method involves the reaction of 3,4-methylenedioxyphenyl-2-propanone (MDP2P) with methylamine and formaldehyde in the presence of a catalyst such as para-toluenesulfonic acid. This process yields ethyl 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxylate methyl glycidate as a white crystalline powder with a melting point of 92-93°C.

Scientific Research Applications

Ethyl 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxylate methyl glycidate has several scientific research applications, particularly in the field of organic chemistry. It is commonly used as a precursor in the synthesis of other compounds, including pharmaceuticals and agrochemicals. For example, ethyl 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxylate methyl glycidate can be converted into the antidepressant drug fluoxetine (Prozac) via a series of chemical reactions. Similarly, it can be used to synthesize the insecticide fenoxycarb, which is used to control pests in agriculture.

properties

IUPAC Name

ethyl 1-[(4-methoxy-3-methylphenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-4-21-17(19)15-7-9-18(10-8-15)12-14-5-6-16(20-3)13(2)11-14/h5-6,11,15H,4,7-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVDPVUQYNMXMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC(=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-[(4-methoxy-3-methylphenyl)methyl]piperidine-4-carboxylate

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